Cupric chlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

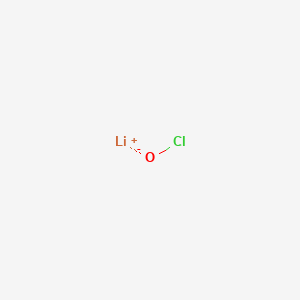

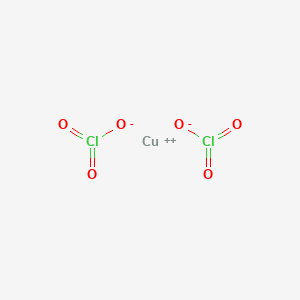

Cupric chlorate is a chemical compound with the formula Cu(ClO3)2. It is a green crystalline solid that is soluble in water. Cupric chlorate is commonly used in scientific research applications due to its unique properties.

科学的研究の応用

Water Treatment and Environmental Applications

The role of cupric ions, potentially from cupric chlorate, has been examined in the H2O2/UV oxidation of humic acids, a process significant in water treatment. The presence of cupric ions was found to inhibit the mineralization of humic acids, affecting the degradation rate and UV light absorbance at 254 nm, which is crucial for assessing water quality. This study provides insights into the interactions between cupric ions and humic substances, highlighting the importance of understanding these dynamics for effective water treatment and environmental management (Liao, Lu & Su, 2001).

Mercury Removal

Research into the mechanisms of mercury oxidation over chlorine and cupric impregnated activated carbon sheds light on the roles of cupric and chloride, possibly from cupric chlorate, in mercury removal processes. The combination of chlorine and cupric was found to provide stable and efficient mercury removal, with cupric ions facilitating the process and offering adsorption sites for oxidized mercury. This research is particularly relevant in contexts where mercury removal from industrial emissions or waste streams is a priority (Chen et al., 2018).

Analytical Chemistry

In the realm of analytical chemistry, the distribution of cupric chloro-complexes in hydrochloric acid solutions has been a topic of interest. Understanding this distribution is crucial for anion exchange reactions, which are instrumental in achieving ultrahigh purification during hydrometallurgical processes. This research provides foundational knowledge for improving anion exchange separation methods, contributing to more sophisticated purification processes in various industrial applications (Uchikoshi, 2017).

Material Science and Nanotechnology

Cupric oxide nanostructures, possibly derived from cupric chlorate, have attracted significant attention due to their unique properties and applications in fields like energy storage, sensors, and environmental remediation. A comprehensive review of the synthesis, properties, and applications of cupric oxide nanostructures highlights their potential as key components in micro/nanoscale devices. These nanostructures have been explored for use in batteries, supercapacitors, solar cells, gas sensors, and catalysis, among other applications, showcasing the versatility and importance of cupric compounds in advancing material science and nanotechnology (Zhang et al., 2014).

特性

CAS番号 |

14721-21-2 |

|---|---|

製品名 |

Cupric chlorate |

分子式 |

Cl2CuO6 |

分子量 |

230.45 g/mol |

IUPAC名 |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChIキー |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

正規SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

その他のCAS番号 |

14721-21-2 26506-47-8 |

物理的記述 |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。